

Application Notes and Protocols: The Use of Diphenylmercury in Crystal Engineering Studies

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Compound of Interest

Compound Name: *Diphenylmercury*

Cat. No.: *B1670734*

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Introduction

Crystal engineering is a rapidly growing field focused on the design and synthesis of crystalline solids with desired physicochemical properties.[1] This involves understanding and controlling intermolecular interactions to create specific crystal packing arrangements.[2]

Diphenylmercury, with its linear geometry and the ability of the mercury atom to participate in a variety of secondary interactions, serves as a valuable building block in supramolecular chemistry.[3][4] Its use allows for the construction of novel co-crystals and coordination polymers with potentially enhanced thermal stability and other modified properties.[5]

These application notes provide an overview of the utility of **diphenylmercury** in crystal engineering, along with detailed protocols for its synthesis and co-crystallization, and a summary of relevant crystallographic data.

Safety Precautions

WARNING: Diphenylmercury and its compounds are highly toxic.[6] They are fatal if swallowed, inhaled, or in contact with skin.[6] All handling of **diphenylmercury** must be carried out in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All chemical waste must be disposed of in accordance with local regulations for heavy metal and mercury-containing compounds.[7]

Applications in Crystal Engineering

The primary application of **diphenylmercury** in crystal engineering is as a linear "linker" or building block to construct supramolecular architectures. The mercury center can participate in various non-covalent interactions, including:

- Secondary Hg...N/O/S bonds: These interactions, though weaker than covalent bonds, are directional and can be used to guide the assembly of molecules into predictable patterns.[\[3\]](#)
- π - π stacking: The phenyl rings of **diphenylmercury** can interact with other aromatic systems.
- van der Waals forces: These forces play a significant role in the overall crystal packing.

By forming co-crystals with other molecules (co-formers), **diphenylmercury** can be used to:

- Create novel crystalline materials: The combination of **diphenylmercury** with functional co-formers can lead to new materials with unique properties.
- Modify physicochemical properties: The incorporation of **diphenylmercury** into a crystal lattice can alter properties such as melting point, solubility, and thermal stability.[\[5\]](#)[\[8\]](#)
- Study intermolecular interactions: The relatively simple and rigid structure of **diphenylmercury** makes it an excellent model compound for studying the nature of mercury-involved non-covalent bonds.

Experimental Protocols

Protocol 1: Synthesis of Diphenylmercury

This protocol is adapted from a procedure in Organic Syntheses.[\[7\]](#)

Materials:

- 3% Sodium amalgam
- Bromobenzene
- Dry toluene or xylene

- Ethyl acetate
- Benzene
- 95% Ethanol
- 1-L round-bottomed flask with reflux condenser
- Oil bath
- Fluted filter paper and 20-cm glass funnel
- Extraction apparatus
- Distillation apparatus

Procedure:

- In a 1-L round-bottomed flask fitted with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g (1.15 moles) of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.^[7]
- Reflux the mixture with frequent shaking for twelve hours in an oil bath at 130°C.^[7]
- While still hot, transfer the mixture to a fluted filter paper in a 20-cm glass funnel, leaving behind as much elemental mercury as possible. (Caution: Perform in a fume hood).^[7]
- Use a specialized extraction apparatus to extract the **diphenylmercury** with 600 cc of boiling benzene for approximately ten hours.^[7]
- Distill the benzene solution under reduced pressure on an oil bath, raising the temperature to 110°C near the end of the distillation.^[7]
- Remove the solid residue from the flask and wash it with four 50 cc portions of ice-cold 95% ethanol until it is nearly white.^[7]
- The expected yield is 65–75 g (32–37% of the theoretical amount), with a melting point of 121–123°C.^[7]

Protocol 2: Co-crystal Screening with Diphenylmercury

This protocol outlines general methods for screening for co-crystals of **diphenylmercury** with a chosen co-former. Common methods include slow evaporation, slurry conversion, and mechanochemical grinding.^{[9][10]}

Materials:

- **Diphenylmercury**
- Selected co-former(s)
- A range of solvents (e.g., chloroform, acetonitrile, hexane, ethanol)^[11]
- Vials
- Stir plate and stir bars
- Mortar and pestle or ball mill
- Spatula
- Analytical balance

Procedure:

A. Slow Solvent Evaporation:

- Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of **diphenylmercury** and the co-former in a suitable solvent in a vial. Gentle heating may be required to facilitate dissolution.^[10]
- Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
- Monitor the vial for crystal formation over several days to weeks.
- Isolate any resulting crystals for analysis.

B. Slurry Co-crystallization:

- Add stoichiometric amounts of solid **diphenylmercury** and the co-former to a vial.
- Add a small amount of a solvent in which both compounds have limited solubility.
- Add a magnetic stir bar and stir the slurry at a constant speed for 24-48 hours.
- Filter the solid, wash with a small amount of the same solvent, and air-dry.
- Analyze the resulting solid powder.

C. Mechanochemical Grinding (Neat Grinding):

- Place stoichiometric amounts of **diphenylmercury** and the co-former into a mortar or a milling jar.
- Grind the mixture together for a set period (e.g., 30-60 minutes).
- Analyze the resulting powder. For liquid-assisted grinding, a few drops of a solvent can be added before grinding.

Characterization of Co-crystal Formation:

The products from the screening should be analyzed using techniques such as:

- Powder X-ray Diffraction (PXRD): To identify new crystalline phases that are different from the starting materials.
- Differential Scanning Calorimetry (DSC): To determine the melting point of the new solid, which is typically different from the melting points of the individual components.
- Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure of the new co-crystal.

Data Presentation: Crystallographic Data of Diphenylmercury and its Complexes

The following table summarizes key quantitative data from crystallographic studies of **diphenylmercury** and related complexes.

Compound	Crystal System	Space Group	C-Hg-C Angle (°)	Hg-C Bond Lengths (Å)	Other Key Interactions /Distances (Å)
Diphenylmercury (at 120 K)	Monoclinic	C2/c	178.4(3)	2.083(6), 2.088(6)	C-H... π (arene) hydrogen bond
$[\{\text{Hg}(\text{C}_6\text{F}_5)_2\}_2\{\text{Ph}_2\text{P}(\text{O})\}_2\text{CH}_2]$ (1Hg) [11]	Monoclinic	C2/c	175.06(9)	2.063(2), 2.071(2)	Distorted T-shape geometry at Hg, O-Hg-C angles of 86.56(7)° and 97.38(6)°. [11]
$[\text{Hg}(\text{C}_6\text{F}_5)_2\{2\text{-PO}(\text{NEt}_2)_2\text{C}_3\text{N}_2\text{H}_2\}_2\text{CH}_2]_n$ (2Hg) [11]	Triclinic	P-1	-	-	1D coordination polymer, four-coordinate mercury with linear C-Hg-C units. [11]
$[\text{Hg}(\text{C}_6\text{F}_5)_2\{2\text{-PPh}_2(\text{O})\text{C}_6\text{H}_4\}_2\text{O}]$ (3Hg) [11]	Triclinic	P-1	-	-	T-shaped three-coordinate mercury, C-Hg-O bond angles of 88.11(15)°–95.62(14)°. [11]

Diphenylmerc

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Phenanthrolin

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Secondary

Hg...N bonds

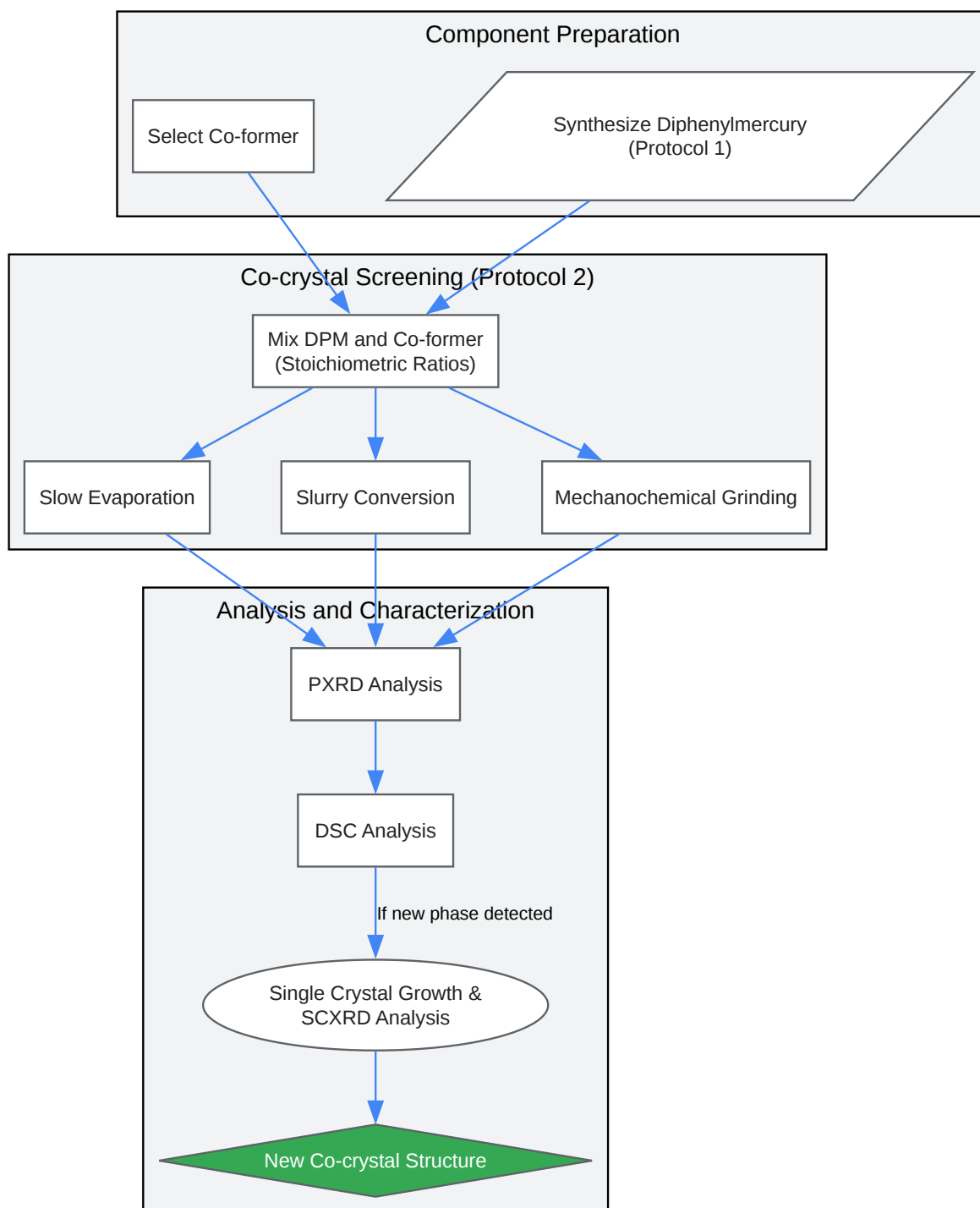
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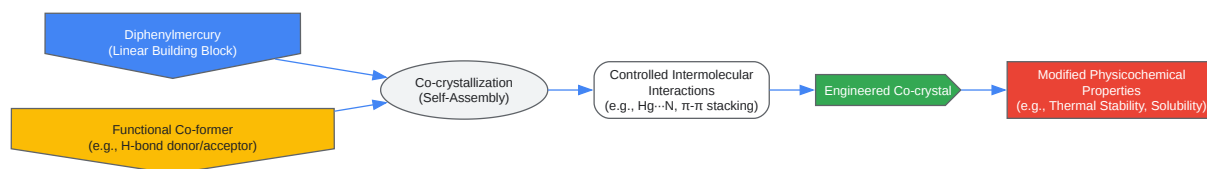
of 2.8-3.0 Å.

[3]

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts in the use of **diphenylmercury** for crystal engineering.





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